![molecular formula C21H21FN2O B2813281 N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide CAS No. 1808722-00-0](/img/structure/B2813281.png)
N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CTB is a small molecule that belongs to the class of carboxamide compounds and has a molecular weight of 375.48 g/mol.
作用机制
The mechanism of action of N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide involves its ability to bind to specific targets, such as PTP1B and EGFR, and inhibit their activity. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide results in improved insulin sensitivity and glucose uptake. EGFR is a receptor tyrosine kinase that is overexpressed in many types of cancer, and its inhibition by N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide leads to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide has been shown to have several biochemical and physiological effects. Inhibition of PTP1B by N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide results in increased insulin sensitivity and glucose uptake, which can improve glycemic control in diabetic patients. Inhibition of EGFR by N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide leads to decreased cell proliferation and increased apoptosis, which can result in the suppression of tumor growth. N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide is its potency and specificity for its targets, PTP1B and EGFR. This makes it a valuable tool for studying the role of these targets in disease and for developing novel therapeutic agents. N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide is also relatively easy to synthesize, making it readily available for use in scientific research. However, one limitation of N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide has not yet been extensively studied for its toxicity and pharmacokinetics, which are important factors in drug development.
未来方向
There are several future directions for the study of N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of diabetes, obesity, and cancer. This could involve the development of more potent and selective N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide analogs, as well as the evaluation of its toxicity and pharmacokinetics in animal models. Another direction is to explore the role of PTP1B and EGFR in other diseases and to investigate the potential of N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide for the treatment of these diseases. Overall, N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide has the potential to be a valuable tool for drug discovery and development, and further research is needed to fully understand its potential applications.
合成方法
The synthesis of N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide involves a multi-step process that starts with the reaction between 1-cyanocyclobutane carboxylic acid and 3-fluoro-4-methylbenzylamine. The resulting intermediate is then subjected to further reactions, including cyclization and N-methylation, to yield the final product. The synthesis of N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学研究应用
N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to be a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a validated target for the treatment of type 2 diabetes and obesity. N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide has also been found to inhibit the growth of cancer cells by targeting the epidermal growth factor receptor (EGFR). These findings suggest that N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide has the potential to be developed into a novel therapeutic agent for the treatment of diabetes, obesity, and cancer.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-4-(3,4-dimethylphenyl)-2-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c1-14-5-6-16(11-15(14)2)17-7-8-18(19(22)12-17)20(25)24(3)21(13-23)9-4-10-21/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAISNLBGALPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)N(C)C3(CCC3)C#N)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

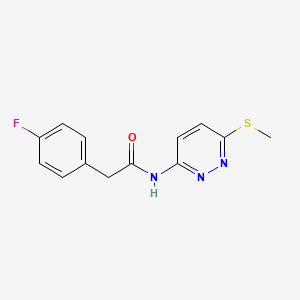
![3,6-dichloro-N-{2-[(pyrazin-2-yl)amino]ethyl}pyridine-2-carboxamide](/img/structure/B2813200.png)
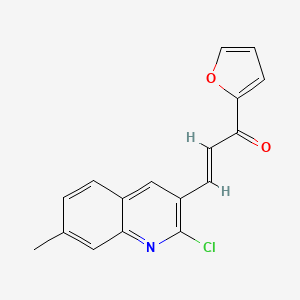
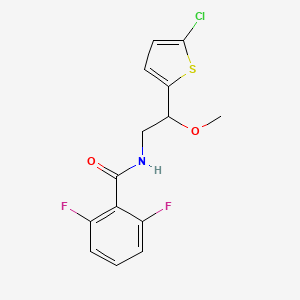
![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride](/img/structure/B2813203.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2813204.png)

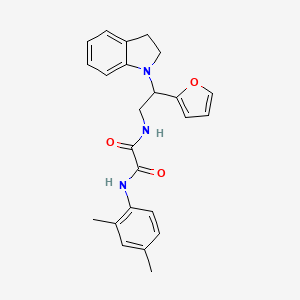
![2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2813208.png)

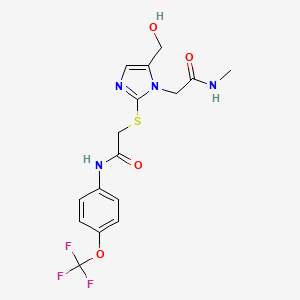
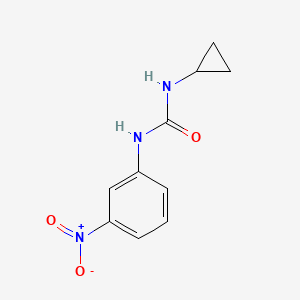

![tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2813217.png)